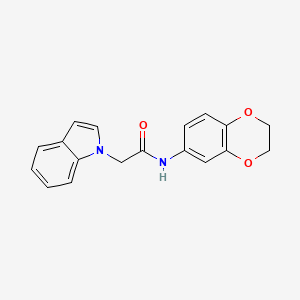

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-18(12-20-8-7-13-3-1-2-4-15(13)20)19-14-5-6-16-17(11-14)23-10-9-22-16/h1-8,11H,9-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHXTHABLMQPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

Acetamide Linkage Formation: The final step involves coupling the benzodioxin and indole moieties through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could target the acetamide linkage or the benzodioxin ring, using reagents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxin or indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted benzodioxin or indole compounds, and various acetamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the indole and benzodioxin moieties exhibit significant anticancer properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Another area of application is in neuroprotection. Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Drug Development

Due to its diverse biological activities, this compound is being investigated as a lead compound for drug development. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific targets in cancer therapy and infectious diseases.

Formulation in Combination Therapies

The compound's synergistic effects with other pharmacologically active agents are under investigation. Combination therapies utilizing this compound may enhance therapeutic outcomes while reducing side effects associated with higher doses of conventional drugs.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines; IC50 values determined. |

| Study 2 | Antimicrobial Efficacy | Effective against Staphylococcus aureus and Escherichia coli; minimum inhibitory concentrations established. |

| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins. |

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and benzodioxin structures can interact with various enzymes, receptors, or other proteins, potentially modulating their activity. The acetamide linkage may also play a role in binding interactions.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.20 g/mol)

- Key Differences : Lacks the indole substituent, instead featuring a simpler acetamide group.

- Physicochemical Data: Reported logP ~1.8 (estimated), PSA ~49.3 Ų, and a single hydrogen bond donor .

- Research Context : Primarily studied as a synthetic intermediate; NMR data (δ 7.08 ppm for NH, 2.11 ppm for CH₃) confirm its structural simplicity compared to the indole-containing analog .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[rel-(4R,7S)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]acetamide

- Key Differences: Replaces the indole group with a bicyclic methanoisoindol-dione moiety, introducing stereochemistry (4R,7S configuration) and additional hydrogen bond acceptors .

- Implications : The rigid, oxygen-rich scaffold may enhance binding to targets like proteases or kinases but could reduce solubility (predicted logP >3.0).

Indole-Containing Analogs

2-(6-Methyl-1H-indol-3-yl)acetic Acid

- Molecular Formula: C₁₁H₁₁NO₂ (MW: 189.21 g/mol)

- Key Differences : Features a carboxylic acid group instead of an acetamide linker, altering ionization (pKa ~4.5) and bioavailability .

- Applications : Used in synthesizing indole-based bioactive molecules, such as anti-inflammatory agents or enzyme inhibitors.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

- Comparison : The oxadiazole ring in these derivatives introduces metabolic stability but increases molecular weight (~380 g/mol) compared to the target compound .

Complex Derivatives with Hybrid Scaffolds

Acetamide, N-[4-[[(Z)-(2,3-dihydro-1,4-benzodioxin-6-yl)(6-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]amino]-2-methoxyphenyl]-2-(dimethylamino)-N-methyl (CAS: 676326-05-9)

- Key Features: Incorporates a fluoro-substituted indole and a dimethylamino group, significantly increasing logP (~3.5) and steric bulk .

- Research Relevance : Designed for targeted therapies (e.g., kinase inhibition), with the fluorine atom likely improving pharmacokinetics.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

- Molecular Formula : C₂₂H₁₈N₄O₃S (MW: 442.47 g/mol)

- Drawbacks : Higher molecular weight and complexity limit solubility (logSw ≈ -4.0 predicted) .

Research Implications and Gaps

- Structural Insights : The indole-benzodioxin hybrid in the target compound balances lipophilicity and hydrogen bonding, making it suitable for central nervous system (CNS) targets or antimicrobial applications.

- Limitations : Compared to sulfhydryl- or fluorine-containing analogs, it lacks electrophilic groups for covalent binding, which may limit potency against certain enzymes.

- Future Directions : Computational studies (e.g., molecular docking using SHELX-refined crystallographic data ) could optimize interactions with serotonin receptors or bacterial efflux pumps.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms associated with this compound, drawing from a variety of research findings and case studies.

The compound is characterized by the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 298.34 g/mol |

| LogP | 2.1314 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 76.464 Ų |

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. Initial steps include the formation of the benzodioxin moiety followed by acylation with indole derivatives. The detailed synthetic route is outlined in various studies, including reaction conditions and yields.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Properties:

- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

2. Anti-inflammatory Effects:

- The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

3. Neuroprotective Activity:

- Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage, which could be beneficial in neurodegenerative conditions .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of this compound led to decreased swelling and pain levels, correlating with reduced levels of TNF-alpha and IL-6 in serum samples .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide derivatives?

- Methodology : The core scaffold is typically synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) to form the sulfonamide intermediate. Subsequent N-alkylation with 2-bromo-N-(substituted-phenyl)acetamides is performed in DMF using lithium hydride (LiH) as a base activator. Reaction progress is monitored via TLC, and products are isolated via ice-water precipitation .

- Key Parameters : pH control during sulfonamide formation, solvent polarity (DMF enhances reactivity), and stoichiometric ratios of LiH to substrate are critical for yield optimization .

Q. How are structural confirmations of synthesized derivatives validated?

- Techniques :

- ¹H-NMR : Peaks for benzodioxin protons (δ 4.2–4.3 ppm, -O-CH₂-CH₂-O-) and indole protons (δ 7.1–7.8 ppm) confirm core structures. Acetamide NH protons appear as broad singlets near δ 10 ppm .

- IR : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) validate functional groups .

- CHN Analysis : Matches calculated and observed C/H/N percentages (e.g., ±0.3% deviation) .

Q. What in vitro assays are used to evaluate biological activity?

- α-Glucosidase Inhibition :

- Protocol : Compounds are incubated with α-glucosidase enzyme and p-nitrophenyl glucopyranoside in phosphate buffer (pH 6.8). Absorbance at 400 nm is measured before/after 30-minute incubation. IC₅₀ values are calculated using EZ-Fit software with acarbose (IC₅₀ 37.38 ± 0.12 μM) as a reference .

- Data Interpretation : Weak-to-moderate activity (IC₅₀ 80–100 μM) suggests substituent-dependent effects, e.g., electron-donating groups (e.g., 3,4-dimethylphenyl in 7k) enhance binding .

Advanced Research Questions

Q. How can synthetic yields be improved for challenging N-alkylation steps?

- Optimization Strategies :

- Catalyst Screening : LiH is preferred over K₂CO₃ due to higher basicity and solubility in DMF, reducing side reactions .

- Temperature Control : Reactions performed at 25°C for 2–3 hours minimize decomposition .

- Purification : Crushed ice precipitation followed by column chromatography (silica gel, ethyl acetate/hexane) removes unreacted bromoacetamides .

Q. How do structural modifications influence α-glucosidase inhibitory potency?

- SAR Insights :

- Substituent Position : Para-substituted phenyl groups (e.g., 7k: 3,4-dimethylphenyl) show higher activity due to hydrophobic interactions with the enzyme’s active site.

- Steric Effects : Ortho-substituents (e.g., 7d: 2-methylphenyl) reduce activity by hindering binding .

Q. How should researchers address discrepancies in enzyme inhibition data across studies?

- Troubleshooting :

- Assay Variability : Standardize enzyme batches (0.057 U/µL) and pre-incubation times (10 minutes) to minimize inter-lab variability .

- Control Consistency : Use freshly prepared acarbose solutions to ensure reference IC₅₀ reliability .

Q. What strategies resolve ambiguous spectral data during structural elucidation?

- Multi-Technique Cross-Validation :

- HSQC/HMBC NMR : Assigns quaternary carbons and resolves overlapping proton signals in complex derivatives .

- X-ray Crystallography : Used for absolute configuration confirmation (e.g., bond angles/lengths matching DFT-optimized structures) .

- Contradiction Management : Repeat syntheses with deuterated solvents (e.g., DMSO-d₆) to clarify exchangeable proton signals .

Methodological Best Practices

- Avoid Common Pitfalls :

- Synthetic Byproducts : Monitor TLC at 30-minute intervals to detect intermediates (Rf ~0.5 in ethyl acetate/hexane) .

- Enzyme Assay False Positives : Include negative controls (DMSO-only) to rule out solvent interference .

- Data Reproducibility : Document exact molar ratios (e.g., 1:1.05 substrate:catalyst) and solvent drying methods (e.g., molecular sieves for DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.